molecular formula C12H12N5Na3O10P2 B1140873 1,N6-Ethenoadenosine-5'-diphosphate sodium salt CAS No. 103213-52-1

1,N6-Ethenoadenosine-5'-diphosphate sodium salt

Cat. No.: B1140873
CAS No.: 103213-52-1
M. Wt: 517.17 g/mol
InChI Key: CDPMPKTUNKCQMT-UHFFFAOYSA-K
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Description

1,N6-Ethenoadenosine-5'-diphosphate sodium salt is a useful research compound. Its molecular formula is C12H12N5Na3O10P2 and its molecular weight is 517.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Muscle Proteins and Conformational Changes : EDP has been used to study the conformational changes in F-actin, a muscle protein, when interacting with myosin subfragment-1. The presence of 5,5'-dithiobis(2-nitrobenzoic acid) light chains and their relation to calcium ions were crucial in these conformational changes (Borovikov et al., 1982).

  • Fluorescence Properties for Binding Studies : The fluorescence properties of EDP have been leveraged to understand how muscle proteins like myosin interact with actin. The changes in fluorescence intensity and lifetime of EDP bound to F-actin were indicative of cooperative conformational changes among actin monomers (Harvey et al., 1977).

  • Energetics of Nucleotide-Protein Complexes : The binding of EDP to myosin subfragment 1 (S1) was used to study the equilibrium between different states of the nucleotide-protein complex, revealing insights into the energetics and temperature dependence of these states (Aguirre et al., 1989).

  • Nucleotide Exchange Kinetics : EDP has also been useful in studying the kinetics of nucleotide exchange in monomeric actin, shedding light on the binding dynamics and temperature dependence of this process (Waechter & Engel, 1975).

  • Enzymatic Activity Studies : The use of EDP in studying the activity of various enzymes, such as adenosine triphosphatase and adenosine diphosphatase, has been reported. It was found to have significant activity as a substrate for these enzymes, although sometimes at a reduced rate compared to non-modified nucleotides (Roberts et al., 1975).

Safety and Hazards

1,N6-Ethenoadenosine-5’-diphosphate sodium salt is intended for research use only . It is not intended for diagnostic or therapeutic use . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt could involve further studies of ADP interactions . It could also be used in research and development targeting ureteral obstruction and pulmonary diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,N6-Ethenoadenosine-5'-diphosphate sodium salt involves the conversion of adenosine-5'-diphosphate (ADP) to 1,N6-ethenoadenosine-5'-diphosphate (εADP) followed by the addition of sodium salt.", "Starting Materials": [ "Adenosine-5'-diphosphate (ADP)", "Bromoacetaldehyde", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "ADP is reacted with bromoacetaldehyde in the presence of NaOH to form εADP.", "The reaction mixture is then neutralized with NaCl and the product is extracted with water.", "The aqueous layer is then lyophilized to obtain the sodium salt of 1,N6-ethenoadenosine-5'-diphosphate." ] }

CAS No.

103213-52-1

Molecular Formula

C12H12N5Na3O10P2

Molecular Weight

517.17 g/mol

IUPAC Name

trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3

InChI Key

CDPMPKTUNKCQMT-UHFFFAOYSA-K

SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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